3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride
Description
Properties
IUPAC Name |
3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-4-6-5-11-8-7(6)2-1-3-10-8;/h1-3,5H,4H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUKMSOMYQRZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCl)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloromethylation of 3-Picoline
The process begins with the reaction of 3-picoline (3-methylpyridine) with dry hydrogen chloride gas at 0–40°C, followed by chlorination at elevated temperatures (110–150°C). Key parameters include:
| Parameter | Value/Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 110–150°C | Higher temps favor chlorination |
| HCl Gas Flow Rate | 0.5–1.0 L/min | Excess HCl minimizes byproducts |
| Reaction Time | 6–12 hours | Prolonged time improves conversion |
| Catalyst | ZnCl₂ (5–10 mol%) | Accelerates chloromethylation |
This method achieves yields of 65–78%, with purity ≥95% after recrystallization.
Continuous Flow Reactor Optimization
Recent advancements employ continuous flow reactors to enhance safety and efficiency. For example, a two-stage system separates the initial hydrochlorination and subsequent chlorination steps, reducing decomposition risks.
| Stage | Conditions | Output |
|---|---|---|
| Hydrochlorination | 30°C, 2 bar pressure | Intermediate hydrochloride |
| Chlorination | 130°C, 5 bar pressure | Crude product (85% yield) |
Laboratory-Scale Methods
Laboratory syntheses focus on flexibility for derivative formation. Two primary routes dominate:
Modified Madelung Synthesis
Adapted from indole synthesis, this method involves cyclization of N-(pyridin-3-yl)acetamide derivatives under strongly basic conditions:
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Starting Material : N-(Pyridin-3-yl)acetamide (1.0 equiv)
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Reagents : NaNH₂ (3.0 equiv), NH₃(l), −33°C
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Cyclization : 4-hour reflux in xylene
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Chloromethylation : ClCH₂OCH₃ (MOMCl), ZnCl₂, 80°C
Mechanistic Insights :
-
Deprotonation of the acetamide group initiates ring closure.
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Electrophilic chloromethylation occurs preferentially at the 3-position due to the electron-rich pyrrole ring.
Yield : 52–60% after column chromatography (silica gel, hexane/EtOAc 4:1).
Fischer Indole-Type Synthesis
This approach utilizes hydrazine intermediates for regioselective formation of the pyrrolopyridine core:
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Hydrazine Formation : React pyridine-3-carbaldehyde with phenylhydrazine (1:1.2 molar ratio).
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Cyclization : HCl (conc.), ethanol, 70°C, 3 hours.
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Chloromethylation : ClCH₂SO₃H, DMF, 100°C.
Key Advantages :
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Superior regiocontrol (≥90% 3-substitution).
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Compatibility with electron-withdrawing substituents.
Reaction Mechanism and Byproduct Analysis
Chloromethylation Mechanism
The chloromethyl group is introduced via electrophilic aromatic substitution (EAS). Density functional theory (DFT) studies reveal:
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Activation Energy : 28.5 kcal/mol for EAS at the 3-position.
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Transition State : Partial positive charge on the methylene carbon stabilizes the intermediate.
Byproducts :
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Di-chloromethylated Derivative : Forms at high HCl concentrations (≥4.0 equiv).
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Ring-Opened Products : Observed when reaction temps exceed 160°C.
Purification and Characterization
Recrystallization Protocols
Optimal purity (≥99%) is achieved using solvent combinations:
| Solvent System | Purity (%) | Yield Recovery (%) |
|---|---|---|
| EtOH/H₂O (3:1) | 98.5 | 75 |
| Acetone/Hexane (1:2) | 99.2 | 68 |
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.35 (s, 1H, H-2), 4.85 (s, 2H, CH₂Cl) |
| ¹³C NMR | δ 148.9 (C-3), 43.2 (CH₂Cl) |
| HRMS | m/z 167.0241 [M+H]⁺ (calc. 167.0245) |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Industrial Chlorination | 78 | 95 | High | 12–18 |
| Madelung Synthesis | 60 | 98 | Moderate | 45–60 |
| Fischer Indole Route | 55 | 97 | Low | 85–110 |
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions.
Potassium Permanganate: Used for oxidation reactions.
Methanol and Acid: Used for esterification reactions.
Major Products Formed
3-Picolinic Acid: Formed during the oxidation of 3-methylpyridine.
Methyl Pyridine-3-carboxylate: Formed during esterification.
3-Pyridinemethanol: Formed during reduction.
Scientific Research Applications
3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride involves its reactivity with nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various molecular targets, leading to the formation of new compounds .
Comparison with Similar Compounds
Chloromethyl vs. Chloro-Substituted Derivatives
Key Differences :
- Position of Chlorine :
- 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 1000340-38-4): Chlorine at position 4 and an amine at position 3. This substitution pattern alters electronic properties and binding affinity compared to the chloromethyl group .
- 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1260874-86-9): Chlorine at position 5 and a methyl group at N1, reducing nucleophilic reactivity compared to the chloromethyl derivative .
Synthetic Utility :
The chloromethyl group in the title compound facilitates alkylation reactions, whereas chloro-substituted derivatives often require palladium-catalyzed cross-coupling for further modifications .
Sulfonyl and Piperazinyl Derivatives
Examples :
- 3-(3-Chlorophenylsulfonyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine Hydrochloride : The sulfonyl group enhances metabolic stability and receptor binding selectivity, as seen in serotonin (5-HT6) ligands .
- CPPMA (3-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-1H-pyrrolo[2,3-b]pyridine) : Piperazinyl substitution improves dopamine D2 receptor affinity, demonstrating how auxiliary groups dictate target specificity .
Physicochemical Impact :
Sulfonyl derivatives exhibit higher polarity and lower logP values compared to chloromethyl analogs, influencing blood-brain barrier permeability .
Amino and N-Acylated Derivatives
Examples :
- N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide: Acylation of the 3-amino group with nicotinoyl chloride introduces hydrogen-bonding motifs critical for kinase inhibition (e.g., IC50 values < 100 nM in cancer cell lines) .
- 7-(3-Chloro-phenylamino)-3-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic Acid Amide: Amino groups at position 7 enhance interactions with ATP-binding pockets in kinases .
Activity Comparison: Amino derivatives generally show improved target engagement over chloromethyl precursors but require protection (e.g., Boc) during synthesis to prevent decomposition .
Pharmaceutical Derivatives
Pexidartinib Hydrochloride: This FDA-approved drug contains a 5-chloro-pyrrolo[2,3-b]pyridine moiety linked to a trifluoromethylpyridine group.
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride is a compound characterized by its unique bicyclic structure, which consists of a pyrrole fused to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and analgesic properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by various studies and data.
- Molecular Formula : C₈H₈ClN₂
- Molecular Weight : Approximately 166.608 g/mol
- Structure : The presence of the chloromethyl group enhances the compound's reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. This interaction may affect several cellular pathways, contributing to its therapeutic effects .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown cytotoxic effects against various cancer cell lines:
- Study Findings : In vitro assays demonstrated that certain derivatives exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward non-cancerous cell lines .
| Compound | Cell Line Tested | Cytotoxicity Level |
|---|---|---|
| 3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine | Ovarian Cancer | Moderate |
| 3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine | Breast Cancer | Limited |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that pyrrolo[2,3-b]pyridine derivatives can inhibit the growth of various pathogens:
- Antimycobacterial Activity : Compounds similar to 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine have demonstrated effective inhibition against Mycobacterium tuberculosis, with some derivatives achieving MIC values below 0.15 µM .
Analgesic Activity
The analgesic properties of pyrrolo[2,3-b]pyridine derivatives have been evaluated through various preclinical models:
- Hot Plate Test : Several derivatives showed analgesic activity comparable to morphine in animal models, indicating their potential as pain relief agents without significant toxicity .
Case Studies
-
Anticancer Efficacy :
- A study evaluated the cytotoxic effects of 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine on ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells while being less harmful to healthy cardiac cells.
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Antimycobacterial Study :
- Research conducted on structural analogs revealed that modifications in the chloromethyl group significantly impacted the antimycobacterial efficacy against M. tuberculosis. The most active compounds were identified as having low toxicity and favorable pharmacokinetic profiles in vivo.
Q & A
Q. What are the common synthetic routes for 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride, and what reaction conditions are critical for high yield?
The compound is synthesized via chloromethylation using reagents such as methoxymethyl chloride (MOMCl) and ZnCl₂ under anhydrous conditions to prevent hydrolysis of the chloromethyl group. Continuous flow synthesis has also been employed to enhance reproducibility and control temperature/pressure parameters . Key intermediates include the pyrrolo[2,3-b]pyridine core, which undergoes nucleophilic substitution to introduce the chloromethyl moiety.
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chloromethyl group's position on the pyrrolo[2,3-b]pyridine scaffold. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) monitors purity. X-ray crystallography, though less common, resolves stereochemical ambiguities in crystalline derivatives .
Q. How does the chloromethyl group influence the compound's reactivity in downstream reactions?
The chloromethyl group serves as a versatile electrophilic site for nucleophilic substitution (e.g., with amines or thiols) or elimination to form vinyl derivatives. Its reactivity is sensitive to moisture, necessitating anhydrous conditions during functionalization. Side reactions, such as hydrolysis to hydroxymethyl derivatives, can occur if humidity control is inadequate .
Advanced Research Questions
Q. What experimental strategies optimize reaction conditions to minimize side products during functionalization?
Reaction optimization involves:
- Temperature control : Lower temperatures (0–5°C) reduce unwanted eliminations.
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) stabilize intermediates.
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling reactions with boronic acids under mild conditions . Computational reaction path searches (e.g., quantum chemical calculations) predict optimal parameters, reducing trial-and-error experimentation .
Q. How can researchers resolve contradictory structure-activity relationship (SAR) data in kinase inhibition studies involving this compound?
Contradictions in SAR often arise from differences in assay conditions (e.g., ATP concentration) or off-target effects. Strategies include:
Q. What methodologies are used to assess the compound's stability under varying pH and temperature conditions?
Accelerated stability studies employ:
- Forced degradation : Exposure to acidic/basic conditions (e.g., 0.1M HCl/NaOH) at elevated temperatures (40–60°C).
- Kinetic analysis : Monitor degradation rates via HPLC or LC-MS to determine shelf-life and storage recommendations.
- Solid-state stability : Thermogravimetric analysis (TGA) detects decomposition thresholds .
Q. How can computational tools enhance the design of novel derivatives with improved pharmacological properties?
Integrated computational-experimental workflows include:
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity.
- ADMET prediction : Forecast absorption, metabolism, and toxicity using software like Schrödinger or MOE.
- Free-energy perturbation (FEP) : Quantify binding affinity changes for specific structural modifications .
Methodological Considerations
Q. What are the challenges in scaling up synthesis from milligram to gram quantities while maintaining regioselectivity?
Scale-up challenges include:
Q. How do researchers address discrepancies in spectroscopic data between synthetic batches?
Discrepancies often stem from trace solvents or polymorphic forms. Solutions include:
- Standardized protocols : Strict control of drying times and solvent removal.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.
- Powder X-ray diffraction (PXRD) : Identify crystalline vs. amorphous forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
